Mal-PEG5-NHS ester
CAS No.: 1807537-42-3
Cat. No.: VC0534466
Molecular Formula: C21H30N2O11
Molecular Weight: 486.47
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1807537-42-3 |
---|---|
Molecular Formula | C21H30N2O11 |
Molecular Weight | 486.47 |
IUPAC Name | (2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
Standard InChI | InChI=1S/C21H30N2O11/c24-17-1-2-18(25)22(17)6-8-30-10-12-32-14-16-33-15-13-31-11-9-29-7-5-21(28)34-23-19(26)3-4-20(23)27/h1-2H,3-16H2 |
Standard InChI Key | PDFXZGGPCFZXJU-UHFFFAOYSA-N |
SMILES | C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCN2C(=O)C=CC2=O |
Appearance | Solid powder |
Introduction
Chemical Structure and Properties
Mal-PEG5-NHS ester is characterized by its unique structure containing both maleimide and NHS ester reactive groups. The compound features a PEG spacer that increases its hydrophilicity and solubility in aqueous environments. Table 1 summarizes the key chemical properties of Mal-PEG5-NHS ester.
Table 1: Chemical Properties of Mal-PEG5-NHS Ester
Property | Value |
---|---|
Molecular Formula | C21H30N2O11 |
Molecular Weight | 486.47 g/mol |
CAS Number | 1807537-42-3 |
IUPAC Name | (2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
Purity | Typically ≥98% |
Storage Condition | -20°C |
The structure of Mal-PEG5-NHS ester consists of a maleimide group at one end and an NHS ester group at the other, connected by a PEG spacer . This unique arrangement provides the compound with its distinctive reactivity profile, allowing it to participate in specific bioconjugation reactions .
Mechanism of Action and Reactivity
The dual functionality of Mal-PEG5-NHS ester makes it an excellent tool for bioconjugation applications. Each reactive group targets specific chemical moieties under different reaction conditions:
NHS Ester Reactivity
The NHS ester group reacts with primary amines (-NH2) to form stable amide bonds. This reaction typically occurs at pH 7-9 and enables the labeling of:
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Proteins via lysine residues and N-termini
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Amine-modified oligonucleotides
Maleimide Reactivity
The maleimide group reacts specifically with thiol groups (-SH) to form stable thioether bonds. This reaction:
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Occurs optimally at pH 6.5-7.5
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Targets cysteine residues in proteins
Stability Considerations
Both functional groups exhibit varying stability under different conditions:
Table 2: Stability Properties of Functional Groups in Mal-PEG5-NHS Ester
Functional Group | Condition | Stability |
---|---|---|
NHS Ester | pH 8, 25°C | Half-life: ~1 hour |
NHS Ester | pH 8.6, 4°C | Half-life: ~10 minutes |
Maleimide | pH < 7.5 | Stable and selective for thiols |
Maleimide | pH > 7.5 | Gradual hydrolysis; decreased selectivity |
Due to the greater instability of the NHS ester group, it is typically reacted first in sequential conjugation strategies . The compound should be dissolved immediately before use to minimize hydrolysis in aqueous conditions .
Applications in Bioconjugation
Mal-PEG5-NHS ester serves as a versatile tool in various bioconjugation applications due to its ability to link amine-containing and thiol-containing molecules.
Protein Conjugation
This reagent is frequently employed to prepare:
The typical conjugation protocol involves a two-step reaction scheme:
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The amine-containing protein is first reacted with an excess of Mal-PEG5-NHS ester
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Unreacted crosslinker is removed by desalting or dialysis
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The sulfhydryl-containing molecule is then added to react with the maleimide groups attached to the first protein
Oligonucleotide Modification
Mal-PEG5-NHS ester can be used to conjugate:
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Amine-modified oligonucleotides with thiol-containing molecules
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DNA or RNA with proteins for various applications in molecular biology
Surface Modification
The compound is valuable for modifying surfaces with biomolecules:
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Amine-functionalized surfaces can be modified to present maleimide groups
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These surfaces can then capture thiol-containing biomolecules with high specificity
Role in Proteolysis Targeting Chimera (PROTAC) Development
Mal-PEG5-NHS ester has emerged as an important linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which represent a novel class of therapeutic agents.
PROTAC Mechanism
PROTACs function through a unique mechanism:
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They contain two different ligands connected by a linker
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One ligand binds to an E3 ubiquitin ligase
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The other ligand targets a specific protein of interest
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This brings the target protein into proximity with the ubiquitin ligase machinery
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The result is ubiquitination and subsequent proteasomal degradation of the target protein
Advantages of Mal-PEG5-NHS Ester as a PROTAC Linker
Several properties make Mal-PEG5-NHS ester particularly suitable as a PROTAC linker:
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The PEG spacer provides water solubility
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Its heterobifunctional nature allows for selective coupling of different moieties
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The ability to form stable chemical bonds ensures durability of the resulting PROTAC molecule
Comparative Analysis with Similar Crosslinking Reagents
Mal-PEG5-NHS ester belongs to a family of heterobifunctional crosslinkers, each with distinct properties and applications. Understanding these differences is important for selecting the optimal reagent for specific applications.
Table 3: Comparison of Mal-PEG5-NHS Ester with Similar Crosslinking Reagents
Crosslinker | Molecular Weight (g/mol) | Spacer Arm Length | Water Solubility | Key Advantage |
---|---|---|---|---|
Mal-PEG5-NHS ester | 486.47 | Medium | Good | Balanced spacer length and solubility |
MAL-dPEG24-NHS ester | Higher | Longer | Excellent | Extended reach for distant coupling sites |
MAL-dPEG36-NHS ester | Higher | Very long (134.8 Å) | Excellent | Maximum distance between conjugated molecules |
NHS-PEG5-NHS | Similar | Similar | Good | Homobifunctional, connects two amine groups |
Mal-amido-PEG5-C2-NHS | 557.5 | Slightly longer | Good | Additional amide bond for stability |
Researchers have found that PEG-based crosslinkers like Mal-PEG5-NHS ester offer several advantages over traditional non-PEG crosslinkers:
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Greater water solubility
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Reduced risk of protein aggregation and precipitation
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Enhanced biocompatibility
Recent Research Findings
Recent studies have provided important insights into the applications and performance of Mal-PEG5-NHS ester and related compounds in various research contexts.
Enhanced Protein Dynamics Analysis
A 2024 study demonstrated that PEG-backbone crosslinkers (including those similar to Mal-PEG5-NHS ester) show superior performance in protein dynamics analysis compared to methylene backbone crosslinkers. The researchers found that:
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PEG-based crosslinkers captured more cross-linked pairs
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They provided better representation of inter-domain dynamics in proteins
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They exhibited a higher probability of approaching protein surfaces
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They allowed for higher experimental concentrations due to their hydrophilicity
This research highlights the particular value of PEG-based crosslinkers like Mal-PEG5-NHS ester for structural biology applications where capturing dynamic protein states is important.
Applications in PROTAC Development
Recent work in the field of targeted protein degradation has utilized Mal-PEG5-NHS ester as a linker in PROTAC molecules. These studies have shown that:
Comparison with Alternative Chemistries
Research comparing maleimide-based conjugation (like that involving Mal-PEG5-NHS ester) with other conjugation chemistries has provided interesting insights:
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While maleimides are known for their thiol selectivity, they can also react with amines under certain conditions
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Pyrocinchonimides offer an alternative reactivity profile that can be complementary to maleimides in certain applications
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The choice between maleimide and alternative chemistries should be based on specific application requirements
Limitations and Considerations
Despite its versatility, researchers should be aware of certain limitations when working with Mal-PEG5-NHS ester:
Hydrolysis Concerns
The NHS ester group is susceptible to hydrolysis in aqueous solutions, particularly at higher pH values. This hydrolysis:
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Competes with the desired reaction with primary amines
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Increases with higher pH and temperature
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Necessitates careful control of reaction conditions and timing
Scale-Up Challenges
When scaling up reactions involving Mal-PEG5-NHS ester, researchers may encounter:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume